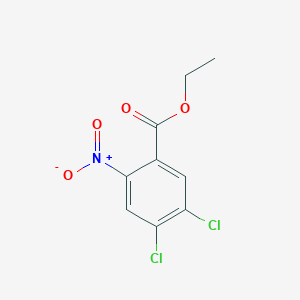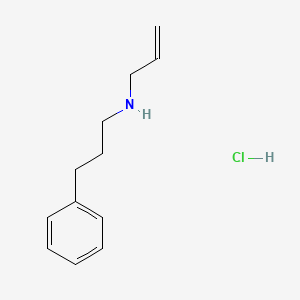amine hydrochloride CAS No. 1240590-70-8](/img/structure/B6344195.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is a derivative of chalcones . Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain . They display a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for your compound were not found, a related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques .Molecular Structure Analysis
The molecular structure of the related compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic approaches towards chalcone derivatives and related compounds have been extensively explored due to their diverse applications. For instance, the synthesis and characterization of various biphenyl-based compounds have been reported, where methods like FT-NMR, FT-IR, and elemental analysis were employed to elucidate their structures. Such compounds have shown potential in applications ranging from corrosion inhibition to the development of materials with specific electrochemical properties (Baskar et al., 2012).
Antioxidant and Biological Activities
The antioxidant properties of methoxy- and hydroxyl-substituted 2'-aminochalcones were evaluated, revealing that certain derivatives exhibit significant free radical scavenging abilities. These findings underscore the potential of such compounds in developing antioxidant therapies (Sulpizio et al., 2016).
Antimicrobial and Chemotherapeutic Applications
Research into the antimicrobial and cytotoxic activities of chalcone derivatives has led to the identification of compounds with selective efficacy against certain cancer cell lines and microbial strains. For instance, novel flavonoids isolated from Mexican propolis showed preferential cytotoxic activity against PANC-1 human pancreatic cancer cells, highlighting their potential as chemotherapeutic agents (Li et al., 2011).
Structural Studies and Material Science
Crystallographic and spectroscopic analyses play a crucial role in understanding the structure-property relationships of chalcone derivatives. Such studies not only provide insights into the molecular geometry and electronic structure but also facilitate the design of materials with tailored properties. For example, the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors was explored, demonstrating the utility of chalcone derivatives in synthesizing heterocyclic compounds with potential applications in material science (Mahesha et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2;/h3-9,14H,1,10-11H2,2H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKKPPKMKUCLQS-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
amine hydrochloride](/img/structure/B6344130.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)
